Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-
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Overview
Description
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is a chiral compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- typically involves multi-step organic reactions. One common approach is the condensation of 3,3-dimethylbutanoic acid with an appropriate phenylamino ketone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to enantioselective effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: Similar in structure but with different functional groups.
Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Contains a hydroxyl group instead of a ketone.
Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Has an isopropyl group instead of a phenylamino group.
Uniqueness
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is unique due to its chiral center and the presence of both aliphatic and aromatic components. This combination of features makes it particularly interesting for applications requiring specific stereochemistry and functional diversity.
Properties
CAS No. |
192202-67-8 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2R)-2-(2-anilino-2-oxoethyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18)9-12(16)15-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
MPRFDMGIVOTZBZ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)NC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)C(CC(=O)NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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